Acetylsalicylsalicylic acid (ASSA) is an organic compound often found as an impurity in commercially available acetylsalicylic acid (aspirin) preparations. [, , , , , , , , , ] It is classified as an aryl ester of salicylic acid. [] In scientific research, ASSA serves primarily as a subject of investigation for its chemical properties, potential immunogenicity, and analytical detection methods. [, , , , , , , , ] Research focuses on understanding its formation, degradation pathways, and potential impact as an impurity in pharmaceutical products. [, , , , , , , , ]
Acetylsalicylsalicylic acid is classified as a nonsteroidal anti-inflammatory drug (NSAID). It is primarily derived from salicylic acid, which can be obtained from the bark of willow trees (Salix species) and other plants. The compound is used for its analgesic, antipyretic, and anti-inflammatory properties. Historically, it was first synthesized in 1853 by Charles Frédéric Gerhardt and later popularized by Bayer in the late 19th century as a safer alternative to sodium salicylate.
The synthesis of acetylsalicylsalicylic acid typically involves the esterification reaction between salicylic acid and acetic anhydride. Various methods have been developed over the years:
Acetylsalicylsalicylic acid has the molecular formula and a molecular weight of approximately 180.16 g/mol. Its structure consists of:
The structural representation can be depicted as follows:
This transformation involves replacing the hydroxyl group () with an ester group (), illustrating its classification as an ester.
Acetylsalicylsalicylic acid undergoes several key chemical reactions:
Acetylsalicylsalicylic acid exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the conversion of arachidonic acid to prostaglandins. By inhibiting these enzymes:
This mechanism underscores its effectiveness in treating conditions such as arthritis, cardiovascular diseases, and acute pain .
Acetylsalicylic acid exhibits several notable physical and chemical properties:
These properties are critical for its formulation into various pharmaceutical preparations .
Acetylsalicylic salicylic acid has diverse applications in medicine:
The therapeutic use of salicylate-rich plants predates recorded history, with archaeological evidence demonstrating their central role in ancient medical systems across multiple civilizations. The Sumerians of Mesopotamia (circa 3000 BC) documented willow leaf preparations on stone tablets for analgesic and anti-inflammatory purposes, representing the earliest known pharmacological records [6] [10]. Similarly, the Ebers Papyrus (circa 1550 BC), an extensive Egyptian medical text, prescribed willow extracts for nonspecific aches and pains and to "draw heat out" of inflamed wounds [4] [7]. Ancient Chinese medical traditions employed Populus species bark and Salix babylonica shoots to treat rheumatic fever, colds, and hemorrhages, while Greek physician Hippocrates (460-370 BC) recommended willow leaf tea specifically for pain relief during childbirth and fever reduction [4] [10].
These ethnobotanical applications were underpinned by diverse plant species containing salicin, salicylic acid, and methyl salicylate. White willow (Salix alba vulgaris) contained exceptionally high concentrations of salicin, while meadowsweet (Spiraea ulmaria) provided both salicin and methyl salicylate [1] [3]. Other significant sources included wintergreen (Gaultheria procumbens), whose essential oil (approximately 98% methyl salicylate) served as a potent topical analgesic, and birch (Betula lenta), whose bark yielded methyl salicylate used for muscular and joint pain [1] [3]. The global distribution of these plants facilitated independent development of salicylate-based therapies across cultures, establishing a pharmacological foundation that would endure for millennia before scientific isolation of active constituents.
Table 1: Key Salicylate-Rich Plants in Historical Medicine
Plant Species | Common Name | Active Compound(s) | Historical Applications | Geographical Distribution |
---|---|---|---|---|
Salix alba | White willow | Salicin, salicylic acid | Fever reduction, pain relief (childbirth, rheumatism) | Europe, Asia, North America |
Spiraea ulmaria | Meadowsweet | Salicin, methyl salicylate | Analgesic, anti-inflammatory, digestive ailments | Europe, Western Asia |
Gaultheria procumbens | Wintergreen | Methyl salicylate (98% of essential oil) | Muscular and joint pain, fragrance | Eastern North America |
Betula lenta | Black birch | Methyl salicylate | Analgesic (topical), anti-inflammatory | Eastern North America |
Populus tremula | Aspen | Salicin | Fever, pain, inflammation | Europe, Asia |
The 19th century witnessed the transition from crude plant preparations to purified active principles, beginning with Reverend Edward Stone's systematic investigation of willow bark. In 1763, Stone conducted one of the earliest documented clinical trials, administering powdered willow bark to 50 febrile patients and documenting its antipyretic effects in a report to the Royal Society of London [6] [8] [10]. This rigorous approach marked the first scientific validation of traditional remedies, setting the stage for phytochemical investigations.
Joseph Buchner's 1828 isolation of salicin from willow bark represented the first successful extraction of a crystalline salicylate [6] [8] [10]. Using aqueous extraction and crystallization techniques, Buchner obtained "bitter-tasting yellow crystals" he named salicin (from Salix). This breakthrough was rapidly followed by Henri Leroux's refinement of the extraction process in 1829, yielding purer, larger quantities of salicin suitable for pharmacological evaluation [4] [8]. French pharmacist Pierre-Joseph Leroux further demonstrated that salicin could be hydrolyzed into glucose and salicylic alcohol, which oxidized spontaneously to form salicylic acid in vivo [4].
The definitive structural elucidation and synthesis of salicylic acid occurred through the work of Italian chemist Raffaele Pirìa. In 1838, Pirìa hydrolyzed salicin to obtain salicylic alcohol and subsequently oxidized it to salicylic acid (C₇H₆O₃), establishing its molecular formula and aromatic nature [8]. This discovery enabled Hermann Kolbe's pioneering chemical synthesis in 1859 via the carboxylation of sodium phenolate under high pressure and temperature—the Kolbe-Schmitt reaction [4] [8]. Kolbe's student, Friedrich von Heyden, commercialized synthetic salicylic acid in 1874, reducing production costs tenfold compared to plant-derived material and facilitating widespread clinical use [4] [8].
Clinical application advanced significantly when Scottish physician Thomas MacLagan published the first controlled trial of salicin for rheumatic fever in The Lancet (1876). MacLagan administered 12 grains of salicin every three hours to eight rheumatic patients, documenting complete remission of joint inflammation and fever despite gastric irritation [6] [8] [10]. Simultaneously, German physicians Franz Stricker and Ludwig Reiss independently confirmed sodium salicylate's efficacy in acute rheumatism, establishing salicylates as the first specific antirheumatic agents [8].
The industrial era of salicylates commenced with efforts to mitigate the severe gastrointestinal toxicity of therapeutic doses of salicylic acid. At Bayer & Company's pharmaceutical laboratory in Elberfeld, Germany, chemist Felix Hoffmann pursued chemical modification strategies under the direction of Arthur Eichengrün [5] [10]. On August 10, 1897, Hoffmann achieved a breakthrough by refluxing salicylic acid with excess acetic anhydride in the presence of catalytic sulfuric acid, producing a stable, high-purity form of acetylsalicylic acid [5] [9] [10]. Contemporary laboratory records indicate this synthesis specifically aimed to develop a better-tolerated derivative for Hoffmann's arthritic father, who could not tolerate sodium salicylate [5] [9].
The acetylation reaction mechanism involved nucleophilic attack by the phenolic oxygen of salicylic acid on the carbonyl carbon of acetic anhydride, yielding acetylsalicylic acid and acetic acid as a byproduct:
Table 2: Acetylsalicylic Acid Synthesis Reaction
Reactants | Catalyst | Reaction Conditions | Products |
---|---|---|---|
Salicylic acid (1 eq) + Acetic anhydride (3 eq) | Concentrated sulfuric acid (8 drops per 5g salicylic acid) | Reflux at 85°C for 15 minutes | Acetylsalicylic acid + Acetic acid |
Bayer's pharmacological laboratory, led by Heinrich Dreser, initially rejected acetylsalicylic acid due to concerns about cardiac toxicity—a decision later proven erroneous [2] [5]. Undeterred, Eichengrün conducted self-administration studies and surreptitiously distributed the compound to physicians, including Felix Goldmann [2]. Clinical evaluations demonstrated unprecedented analgesic effects, particularly for toothache and headache, with markedly reduced gastrointestinal irritation compared to salicylic acid [2] [10]. Dreser subsequently published favorable findings in 1899, coinciding with Bayer's patent application and trademark registration of "Aspirin"—derived from "A" for acetyl, "spir" from Spiraea (the meadowsweet genus), and "in" as a common pharmaceutical suffix [5] [6] [9].
Bayer launched an unprecedented global marketing campaign, distributing physician samples and scientific literature that emphasized aspirin's triple action: analgesic, antipyretic, and anti-inflammatory [5] [10]. By 1900, aspirin was available in powder and tablet forms, with production reaching 50 tons annually by 1904 [6]. The synthesis process was scaled industrially through continuous acetylation reactors and optimized crystallization, establishing pharmaceutical manufacturing standards that defined modern drug production [9]. Although Bayer lost trademark rights in many countries following World War I reparations, aspirin became the first globally successful synthetic pharmaceutical, establishing the economic model for the modern pharmaceutical industry and remaining the most widely used analgesic for over a century [5] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2